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Influenza virus neuraminidase, a major surface glycoprotein, is essential for the release of
progeny virions from infected cells.[1] Unlike the hemagglutinin (HA) protein, which undergoes
rapid antigenic drift, NA evolves at a slower rate, making it a promising target for broadly
protective vaccines and therapeutics.[2] Antibodies targeting NA can provide broad protection
against diverse influenza strains, even across different subtypes. This cross-reactivity is a
critical area of study for the development of next-generation influenza interventions.

Performance of Cross-Reactive Neuraminidase
Antibodies

The cross-reactivity of neuraminidase antibodies can be assessed by their ability to inhibit the
enzymatic activity of NA from various influenza strains and by their binding affinity to a panel of
NA proteins. Broadly neutralizing antibodies often target the highly conserved enzymatic active
site of the neuraminidase protein.

Neuraminidase Inhibition Activity

The inhibitory activity of monoclonal antibodies (mAbs) against different NA subtypes is a key
measure of their cross-reactivity. The following table summarizes the 50% inhibitory
concentration (IC50) values for several broadly reactive anti-NA mAbs against a panel of
influenza A and B viruses. Lower IC50 values indicate greater potency.
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. Target . ] IC50
Antibody . Virus Strain  NA Subtype Reference
Epitope (ng/mL)
A/Hong
1G01 Active Site Kong/4801/2 H3N2 0.01-0.69 [3]
014
A/New York
City/PV00077 H3N2 0.01-0.69 [3]
12017
A/Wisconsin/
H3N2 <10 [4]
67/2005
A/Brisbane/1
H3N2 <10 [4]
0/2007
A/Brevig
Mission/1/191 H1N1 42.1
8
A/Hong
1E01 Active Site Kong/4801/2 H3N2 0.01-0.69 [3]
014
A/New York
City/PV00077  H3N2 0.01 - 0.69 [3]
12017
A/Hong
1G04 Active Site Kong/4801/2 H3N2 0.01-0.69 [3]
014
A/New York
City/PV00077 H3N2 0.01 - 0.69 [3]
12017
AlVictoria/21
1092C4 HA H3N2 <0.05 [4]
0/2009
AlVictoria/21
1086G8 HA H3N2 <0.05 [4]
0/2009
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. A/Cheboksar
Na22 NA Inhibitor H1N1pdmO09 5.0 [2]
y/125/2020
. A/Cheboksar
Na23 NA Inhibitor H1N1pdmO09 >10.0 [2]
y/125/2020

Binding Affinity

Binding affinity, often expressed as the equilibrium dissociation constant (Kd), is another critical
parameter for evaluating antibody performance. A lower Kd value signifies a stronger binding
interaction. Bio-layer interferometry (BLI) is a common technique used to measure the kinetics
of antibody-antigen interactions.

Antibody Target NA Subtype  Kd (nM) Reference
Tixagevimab SARS-CoV-2 Spike - [5]
Cilgavimab SARS-CoV-2 Spike - [5]

Note: Specific Kd values for a broad range of anti-neuraminidase antibodies are not readily
available in a consolidated format in the public literature. The table above is a template, and
researchers are encouraged to consult specific publications for detailed binding affinity data.

Experimental Protocols

Accurate and reproducible assessment of neuraminidase antibody cross-reactivity relies on
standardized experimental protocols. Below are detailed methodologies for two key assays.

Enzyme-Linked Lectin Assay (ELLA)

The ELLA is a widely used method to measure the inhibition of neuraminidase enzymatic
activity.

Principle: NA cleaves terminal sialic acid from fetuin coated on an assay plate, exposing the
underlying galactose residues. A lectin conjugated to a reporter enzyme (e.g., Horseradish
Peroxidase, HRP) then binds to the exposed galactose, and a colorimetric substrate is added
to quantify the enzymatic activity. Inhibitory antibodies will prevent this reaction.
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Protocol:

Coating: Coat 96-well microtiter plates with 50-100 pL of 50 pg/mL fetuin in bicarbonate
buffer and incubate overnight at 4°C.

Washing: Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween 20).

Blocking: Block the plates with 200 pL of blocking buffer (e.g., PBS with 1% BSA) for 1 hour
at room temperature.

Sample Preparation: Serially dilute the test antibodies in a separate 96-well plate.

Inhibition Reaction: Mix the diluted antibodies with a standardized amount of virus
(containing the neuraminidase) and incubate for 1 hour at 37°C.

Transfer to Coated Plate: Transfer the antibody-virus mixture to the fetuin-coated and
blocked plate.

Incubation: Incubate the plate for 16-18 hours at 37°C in a humidified incubator.

Detection:

o

Wash the plates six times with wash buffer.

[¢]

Add 100 pL of HRP-conjugated peanut agglutinin (PNA-HRP) to each well and incubate
for 2 hours at room temperature.

[¢]

Wash the plates three times with wash buffer.

o

Add 100 pL of a colorimetric substrate (e.g., TMB) and incubate in the dark for 10-20
minutes.

Stop Reaction and Read: Stop the reaction by adding 100 pL of 1N sulfuric acid and read the
optical density (OD) at 450 nm.

Data Analysis: Calculate the percent inhibition for each antibody dilution and determine the
IC50 value.
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MUNANA-Based Neuraminidase Inhibition Assay

This assay utilizes a small, fluorogenic substrate to measure NA activity.

Principle: The neuraminidase enzyme cleaves the non-fluorescent substrate 2'-(4-
methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA) to release the fluorescent product
4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the NA
activity.

Protocol:

o Sample Preparation: In a black, 96-well flat-bottom plate, prepare serial dilutions of the
neuraminidase inhibitors or antibodies in assay buffer.

 Virus Addition: Add 50 pL of diluted test virus to each well containing the inhibitor/antibody.
Add assay buffer to control wells.

 Incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes,
covered to prevent evaporation.

o Substrate Addition: Add 50 pL of 300 uM MUNANA to each well, gently tap to mix.
e Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.
e Stop Reaction: Add 100 pL of stop solution (e.g., ethanol and NaOH mixture) to each well.[6]

o Fluorescence Reading: Read the plate using a fluorometer with an excitation wavelength of
355 nm and an emission wavelength of 460 nm.[6]

o Data Analysis: Generate a standard curve using 4-MU. Calculate the percent inhibition and
determine the IC50 value for each inhibitor/antibody.

Visualizing Experimental Workflows and Concepts

Diagrams can clarify complex experimental procedures and the relationships between different
components of the immune response.
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Enzyme-Linked Lectin Assay (ELLA) Workflow
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Caption: Workflow for the Enzyme-Linked Lectin Assay (ELLA).
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MUNANA-Based NI Assay Workflow
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Caption: Workflow for the MUNANA-based Neuraminidase Inhibition Assay.
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Neuraminidase Antibody Cross-Reactivity
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Caption: Cross-reactivity of a broadly neutralizing neuraminidase antibody.

Conclusion

The development of broadly cross-reactive antibodies against neuraminidase represents a
significant step towards a universal influenza vaccine and improved therapeutic options. This
guide provides a framework for comparing the performance of such antibodies, highlighting the
importance of standardized assays and comprehensive data analysis. By focusing on the
conserved epitopes of the neuraminidase protein, researchers can continue to advance the
field of influenza prevention and treatment.
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 To cite this document: BenchChem. [Introduction to Neuraminidase and Antibody Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235755#cross-reactivity-of-neuraminidase-
antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.mdpi.com/1999-4915/15/1/200
https://www.mdpi.com/1420-3049/30/21/4225
https://www.mdpi.com/1420-3049/30/21/4225
https://www.mdpi.com/1420-3049/30/21/4225
https://pmc.ncbi.nlm.nih.gov/articles/PMC9772378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9772378/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1645744/xml
https://pmc.ncbi.nlm.nih.gov/articles/PMC7105897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7105897/
https://www.biorxiv.org/content/10.1101/2021.05.21.445157.full
https://www.benchchem.com/product/b1235755#cross-reactivity-of-neuraminidase-antibodies
https://www.benchchem.com/product/b1235755#cross-reactivity-of-neuraminidase-antibodies
https://www.benchchem.com/product/b1235755#cross-reactivity-of-neuraminidase-antibodies
https://www.benchchem.com/product/b1235755#cross-reactivity-of-neuraminidase-antibodies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1235755?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

